molecular formula C18H20NO2PS B12043473 Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine

Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine

Cat. No.: B12043473
M. Wt: 345.4 g/mol
InChI Key: BWXYDSDVFPJTFY-YHEJKZAPSA-N
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Description

Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its unique bicyclic structure, which includes a phenyl group and a phosphine moiety. This compound has gained attention for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine typically involves the use of naturally occurring amino acids, such as L-hydroxyproline, as starting materials. The process includes several steps of chemical transformations, including cyclization and functional group modifications, to achieve the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine involves its role as a chiral catalyst. The phosphine group can coordinate with transition metals, forming complexes that facilitate various chemical transformations. These complexes can enhance the reactivity and selectivity of the reactions, leading to the formation of desired products with high enantiomeric purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with transition metals makes it particularly valuable in asymmetric catalysis .

Properties

Molecular Formula

C18H20NO2PS

Molecular Weight

345.4 g/mol

IUPAC Name

(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-phenyl-2-aza-5-phosphabicyclo[2.2.1]heptane

InChI

InChI=1S/C18H20NO2PS/c1-14-7-9-18(10-8-14)23(20,21)19-12-17-11-15(19)13-22(17)16-5-3-2-4-6-16/h2-10,15,17H,11-13H2,1H3/t15-,17-,22-/m0/s1

InChI Key

BWXYDSDVFPJTFY-YHEJKZAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC=CC=C4

Origin of Product

United States

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